molecular formula C9H10O3 B8386588 3-Allyloxycatechol

3-Allyloxycatechol

Cat. No. B8386588
M. Wt: 166.17 g/mol
InChI Key: LOGKQZXEKNSOQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05198571

Procedure details

A mixture of 3.8 g of pyrogallol, 76 ml of anhydrous dimethylformamide and 2.72 g of sodium hydride in suspension at 53% in oil was stirred for 3 hours under an inert gas atmosphere and then 5.27 ml of triethyl borate were added, followed by stirring for 30 minutes. Then, 2.6 ml of allyl borate in solution in 26 ml of dimethylformamide were added over 45 minutes and the mixture was stirred for 16 hours and poured into water-ice-N hydroohloric acid mixture. Extraction took place with ethyl acetate and the crude product was chromatographed on silica, eluting with a cyclohexane-ethyl acetate mixture (7-3) to obtain 3.8 g of the expected product in the form of white crystals (Yield: 76.3%).
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
2.72 g
Type
reactant
Reaction Step One
Quantity
76 mL
Type
solvent
Reaction Step One
Quantity
5.27 mL
Type
reactant
Reaction Step Two
Name
allyl borate
Quantity
2.6 mL
Type
reactant
Reaction Step Three
Quantity
26 mL
Type
solvent
Reaction Step Three
[Compound]
Name
water ice-N
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
76.3%

Identifiers

REACTION_CXSMILES
[C:1]1([CH:9]=[CH:8][CH:7]=[C:5]([OH:6])[C:3]=1[OH:4])[OH:2].[H-].[Na+].B(OCC)(OCC)OCC.B([O-])([O-])O[CH2:24][CH:25]=[CH2:26]>CN(C)C=O>[CH2:26]([O:2][C:1]1[CH:9]=[CH:8][CH:7]=[C:5]([OH:6])[C:3]=1[OH:4])[CH:25]=[CH2:24] |f:1.2|

Inputs

Step One
Name
Quantity
3.8 g
Type
reactant
Smiles
C1(O)=C(O)C(O)=CC=C1
Name
Quantity
2.72 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
76 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
5.27 mL
Type
reactant
Smiles
B(OCC)(OCC)OCC
Step Three
Name
allyl borate
Quantity
2.6 mL
Type
reactant
Smiles
B(OCC=C)([O-])[O-]
Name
Quantity
26 mL
Type
solvent
Smiles
CN(C=O)C
Step Four
Name
water ice-N
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 3 hours under an inert gas atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
by stirring for 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
the mixture was stirred for 16 hours
Duration
16 h
EXTRACTION
Type
EXTRACTION
Details
Extraction
CUSTOM
Type
CUSTOM
Details
the crude product was chromatographed on silica
WASH
Type
WASH
Details
eluting with a cyclohexane-ethyl acetate mixture (7-3)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C=C)OC1=C(C(=CC=C1)O)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.8 g
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 76.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.